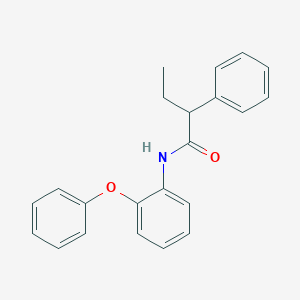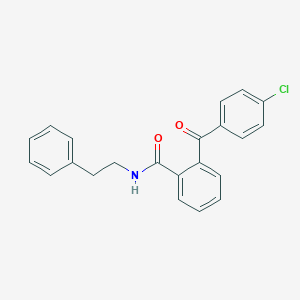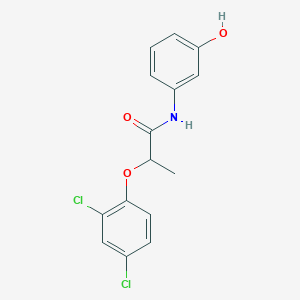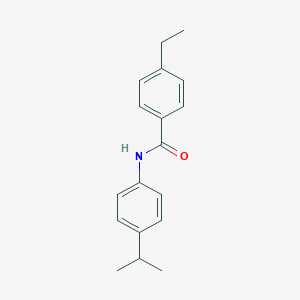
N-(2-phenoxyphenyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyphenyl)-2-phenylbutanamide, commonly known as PPBA, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific research community due to its potential applications in various fields. PPBA is a synthetic compound that can be synthesized through various methods.
科学的研究の応用
PPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. PPBA has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of PPBA is not fully understood. However, it has been suggested that PPBA exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. PPBA has also been found to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
PPBA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PPBA has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In addition, PPBA has been found to reduce the activity of TRP channels, which are involved in pain perception.
実験室実験の利点と制限
PPBA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and its effects are well characterized. However, PPBA also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. In addition, PPBA has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are several future directions for the study of PPBA. One potential direction is to study its effects on other ion channels, such as calcium channels and potassium channels. Another direction is to study its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further studies are needed to determine the safety and efficacy of PPBA in vivo, which could pave the way for its potential use in human studies.
Conclusion:
In conclusion, PPBA is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It can be synthesized through various methods and has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. PPBA has several advantages for lab experiments, but also has some limitations. Future studies are needed to determine the safety and efficacy of PPBA in vivo and to explore its potential applications in other fields.
合成法
PPBA can be synthesized through various methods, including the reaction of 2-phenoxybenzoyl chloride with 2-phenylbutyric acid in the presence of a base such as triethylamine. Another method involves the reaction of 2-phenoxybenzoic acid with 2-phenylbutylamine in the presence of a coupling agent such as DCC.
特性
分子式 |
C22H21NO2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
N-(2-phenoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C22H21NO2/c1-2-19(17-11-5-3-6-12-17)22(24)23-20-15-9-10-16-21(20)25-18-13-7-4-8-14-18/h3-16,19H,2H2,1H3,(H,23,24) |
InChIキー |
SNYQGYWSRDPBOE-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
正規SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
![2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)


![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B290422.png)



![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)
![N-[4-(diethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290432.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)

